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Introduction
This document provides a detailed protocol for the covalent labeling of thiol-modified

oligonucleotides with Texas Red C2 maleimide. This method is widely used to fluorescently

tag oligonucleotides for a variety of applications, including DNA sequencing, fluorescence in

situ hybridization (FISH), real-time PCR, and single-molecule imaging. The protocol is based

on the highly specific and efficient Michael addition reaction between the maleimide group of

the Texas Red dye and the thiol group on the oligonucleotide, forming a stable thioether bond.

[1] Texas Red is a bright red-fluorescent dye with excitation and emission maxima of

approximately 595 nm and 615 nm, respectively, making it suitable for multiplexing with other

fluorophores.[2][3][4]

Quantitative Data Summary
Successful labeling of oligonucleotides requires optimization of reaction conditions. The

following table summarizes key quantitative parameters for the labeling reaction and the

properties of Texas Red C2 maleimide. The labeling efficiency is dependent on factors such

as the molar ratio of dye to oligonucleotide, reaction time, and temperature. It is recommended

to perform small-scale optimization experiments to determine the ideal conditions for a specific

oligonucleotide.
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Parameter Recommended Value Notes

Texas Red C2 Maleimide

Properties

Excitation Maximum (λmax) ~595 nm [2][3][4]

Emission Maximum (λem) ~615 nm [2][3][4]

Molar Extinction Coefficient (ε)

at λmax
~116,000 cm⁻¹M⁻¹

Reaction Conditions

Molar Excess of Texas Red C2

Maleimide
10 to 20-fold

A higher excess may be

needed for dilute

oligonucleotide solutions.

pH of Reaction Buffer 6.5 - 7.5 [1]

Reaction Temperature
Room Temperature (20-25°C)

or 4°C

Reaction Time 2 hours to overnight

Longer incubation times may

increase yield but also risk of

side reactions.

Illustrative Labeling

Efficiencies

10-fold molar excess, 2h at RT > 80%

These are typical, expected

values and should be

empirically determined.

20-fold molar excess,

overnight at 4°C
> 90%

These are typical, expected

values and should be

empirically determined.

Experimental Protocols
This section details the step-by-step methodology for labeling thiol-modified oligonucleotides

with Texas Red C2 maleimide, followed by purification and characterization of the conjugate.
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Diagram of the Experimental Workflow
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Caption: Workflow for labeling thiol-modified oligonucleotides.
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Thiol-modified oligonucleotide

Texas Red C2 maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

Purification column (e.g., HPLC with a C18 column, size-exclusion chromatography column)

Spectrophotometer

Fluorometer

Procedure
1. Preparation of Thiol-Modified Oligonucleotide

a. Dissolve the lyophilized thiol-modified oligonucleotide in the Reaction Buffer to a final

concentration of 1-5 mM.

b. (Optional but Recommended) Thiol groups can form disulfide bonds during storage. To

ensure the availability of free thiols for labeling, reduction of the oligonucleotide is

recommended. i. Add a 10-20 fold molar excess of TCEP to the oligonucleotide solution. ii.

Incubate at room temperature for 60 minutes. TCEP does not need to be removed before

adding the maleimide dye.

2. Preparation of Texas Red C2 Maleimide Stock Solution

a. Immediately before use, dissolve the Texas Red C2 maleimide in anhydrous DMF or DMSO

to a concentration of 10-20 mM. b. Vortex briefly to ensure complete dissolution. Protect the

stock solution from light.

3. Labeling Reaction
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a. To the (reduced) thiol-modified oligonucleotide solution, add a 10 to 20-fold molar excess of

the Texas Red C2 maleimide stock solution. b. Mix thoroughly by vortexing and then

centrifuge briefly to collect the reaction mixture at the bottom of the tube. c. Incubate the

reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be

protected from light.

4. Purification of the Labeled Oligonucleotide

a. The purification method of choice will depend on the scale of the reaction and the required

purity of the final product. High-performance liquid chromatography (HPLC) is highly

recommended for obtaining high-purity labeled oligonucleotides. b. Reverse-Phase HPLC (RP-

HPLC): i. Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g.,

triethylammonium acetate). ii. Monitor the elution profile at 260 nm (for the oligonucleotide) and

~595 nm (for Texas Red). iii. The labeled oligonucleotide will have a longer retention time than

the unlabeled oligonucleotide due to the hydrophobicity of the dye. iv. Collect the fractions

corresponding to the dual-absorbance peak. c. Size-Exclusion Chromatography (e.g., Gel

Filtration): i. This method is suitable for removing unconjugated dye from the labeled

oligonucleotide. ii. Use a resin with an appropriate molecular weight cutoff. iii. The labeled

oligonucleotide will elute in the void volume, while the smaller, unconjugated dye will be

retained.

5. Characterization and Quantification

a. Spectroscopic Analysis: i. Measure the absorbance of the purified labeled oligonucleotide

solution at 260 nm (A₂₆₀) and ~595 nm (A₅₉₅) using a spectrophotometer. b. Calculation of

Oligonucleotide Concentration: i. The concentration of the oligonucleotide can be calculated

using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm. ii. Corrected

A₂₆₀ = A₂₆₀ - (A₅₉₅ × CF₂₆₀), where CF₂₆₀ is the correction factor for the dye's absorbance at

260 nm. c. Calculation of Dye Concentration: i. The concentration of the Texas Red dye is

calculated using its molar extinction coefficient (ε ≈ 116,000 cm⁻¹M⁻¹ at 595 nm). ii. Dye

Concentration (M) = A₅₉₅ / ε₅₉₅ d. Degree of Labeling (DOL): i. DOL = (Molar concentration of

the dye) / (Molar concentration of the oligonucleotide) ii. A DOL of 1.0 indicates that, on

average, each oligonucleotide molecule is labeled with one dye molecule. e. Mass

Spectrometry: i. For unambiguous confirmation of successful conjugation, the molecular weight

of the labeled oligonucleotide can be determined by mass spectrometry (e.g., ESI-MS or

MALDI-TOF).
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Thiol-Maleimide Reaction Pathway
The labeling reaction proceeds via a Michael addition mechanism. The nucleophilic thiol group

of the oligonucleotide attacks the electron-deficient double bond of the maleimide ring on the

Texas Red C2 molecule. This results in the formation of a stable, covalent thioether linkage.[1]

Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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